(1S,2S,3aR)-1-acetyl-2-(1,3-benzodioxol-5-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
(1S,2S,3aR)-1-acetyl-2-(1,3-benzodioxol-5-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is a complex organic compound featuring a unique structure that includes a benzodioxole moiety, a dihydropyrroloquinoline core, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3aR)-1-acetyl-2-(1,3-benzodioxol-5-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Construction of the Dihydropyrroloquinoline Core: This can be achieved through a cyclization reaction involving an appropriate amine and a quinoline derivative.
Introduction of the Acetyl and Dicarbonitrile Groups: These functional groups are introduced through acylation and cyanation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3aR)-1-acetyl-2-(1,3-benzodioxol-5-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
(1S,2S,3aR)-1-acetyl-2-(1,3-benzodioxol-5-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (1S,2S,3aR)-1-acetyl-2-(1,3-benzodioxol-5-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can participate in π-π interactions, while the dicarbonitrile groups may form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,3aR)-5-Allyl-2-(1,3-benzodioxol-5-yl)-3a-methoxy-3-methyl-3,3a-dihydro-1-benzofuran-6(2H)-one
- (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
- (1R,2S,3R)-1,4-Bis(benzo[d][1,3]dioxol-5-yl)-2,3-dimethylbutan-1-ol
Uniqueness
What sets (1S,2S,3aR)-1-acetyl-2-(1,3-benzodioxol-5-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile apart is its unique combination of functional groups and structural features. The presence of both the benzodioxole and dihydropyrroloquinoline moieties, along with the acetyl and dicarbonitrile groups, provides a versatile platform for various chemical modifications and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H17N3O3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(1S,2S,3aR)-1-acetyl-2-(1,3-benzodioxol-5-yl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C23H17N3O3/c1-14(27)22-21(16-6-8-18-19(10-16)29-13-28-18)23(11-24,12-25)20-9-7-15-4-2-3-5-17(15)26(20)22/h2-10,20-22H,13H2,1H3/t20-,21-,22-/m1/s1 |
InChI Key |
YUQOHRDOSXTMHZ-YPAWHYETSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1[C@H](C([C@@H]2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC(=O)C1C(C(C2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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